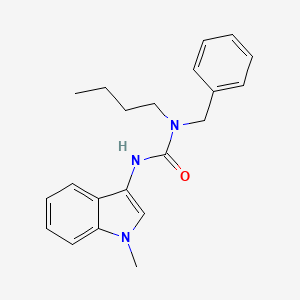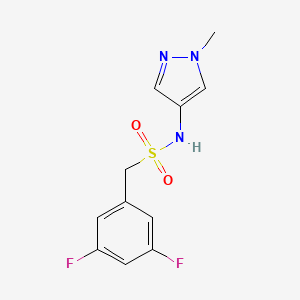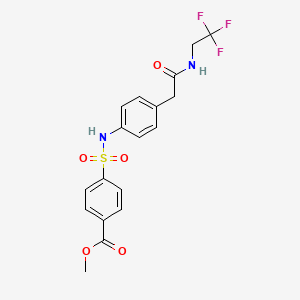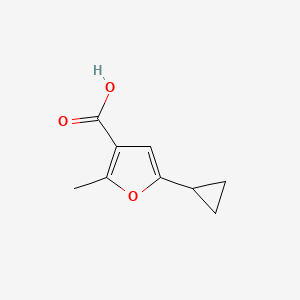![molecular formula C28H24FN5O2 B2775540 N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921552-01-4](/img/structure/B2775540.png)
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The presence of multiple aromatic rings (pyrazole and pyridine) would likely contribute to the stability of the compound. The dimethylamino group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxamide, pyrazole, and pyridine groups. These groups could potentially act as nucleophiles or electrophiles in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities One study details the microwave-assisted synthesis of new pyrazolopyridines, demonstrating their significant antioxidant, antitumor, and antimicrobial activities. This approach highlights the potential utility of pyrazolopyridine derivatives in developing treatments for various diseases due to their biological properties (El‐Borai et al., 2013).
Fluorocontaining Pyrazolopyrimidines Synthesis Another study focuses on synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, suggesting the importance of fluorine atoms in modifying the biological activity and physical properties of these compounds. Such modifications could enhance the compound's interaction with biological targets, improving its efficacy as a potential therapeutic agent (Eleev et al., 2015).
Anticancer Activity of Pyrazolopyrimidinone Derivatives Research on pyrazolopyrimidin-4-one derivatives reveals their anticancer activity, particularly against human breast adenocarcinoma cell lines. This study underscores the therapeutic potential of pyrazolopyridine derivatives in cancer treatment, emphasizing the need for further exploration to identify compounds with high efficacy and selectivity (Abdellatif et al., 2014).
Inhibitory Effects on Mycobacterium tuberculosis A study on thiazole-aminopiperidine hybrid analogs, including those with benzyl amino substituents similar to the core structure of interest, shows promising activity against Mycobacterium tuberculosis. This research illustrates the potential application of pyrazolopyridine derivatives in developing new antimicrobial agents to combat tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c1-32(2)22-14-12-21(13-15-22)30-27(35)24-17-33(16-19-8-10-20(29)11-9-19)18-25-26(24)31-34(28(25)36)23-6-4-3-5-7-23/h3-15,17-18H,16H2,1-2H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVLBFFFBQLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

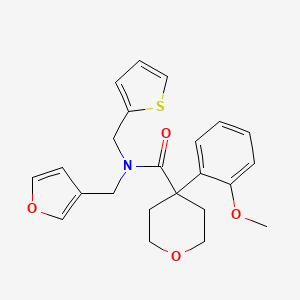
![5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride](/img/structure/B2775459.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2775460.png)
![N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2775464.png)
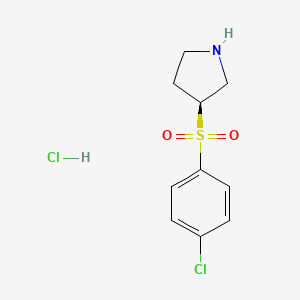
![(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide](/img/structure/B2775467.png)

